bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16200080
InChI: InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m0/s1
SMILES:
Molecular Formula: C24H42O4
Molecular Weight: 394.6 g/mol

bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

CAS No.:

Cat. No.: VC16200080

Molecular Formula: C24H42O4

Molecular Weight: 394.6 g/mol

* For research use only. Not for human or veterinary use.

bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate -

Specification

Molecular Formula C24H42O4
Molecular Weight 394.6 g/mol
IUPAC Name bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate
Standard InChI InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m0/s1
Standard InChI Key YZXZAUAIVAZWFN-RBFKZVKLSA-N
Isomeric SMILES C[C@H]1CC[C@@H]([C@H](C1)OC(=O)CCC(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C
Canonical SMILES CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of two (1S,2R,5S)-menthyl moieties esterified to succinic acid. The IUPAC name—bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate—reflects its stereochemical precision. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₂₄H₄₂O₄
Molecular Weight394.6 g/mol
CAS Registry Number34212-59-4
Stereochemical Descriptors(1S,2R,5S) for both menthyl groups

The cyclohexane rings adopt chair conformations, with isopropyl and methyl groups occupying equatorial positions to minimize steric strain .

Spectral Characterization

Spectral data confirm the compound’s structural integrity:

  • ¹H NMR: Peaks at δ 0.78–1.26 ppm (methyl groups), δ 1.45–1.89 ppm (cyclohexyl protons), and δ 2.55–2.68 ppm (succinate methylenes).

  • ¹³C NMR: Signals at 21.5 ppm (CH₃), 25.8 ppm (CH₂), and 172.3 ppm (ester carbonyls).

  • FTIR: Strong absorption bands at 1735 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-O ester vibrations).

These spectral features align with computational models of the molecule’s electronic structure .

Synthesis and Production

Synthetic Pathways

While explicit synthesis protocols are proprietary, the compound is likely produced via acid-catalyzed esterification of succinic anhydride with (1S,2R,5S)-menthol . Key considerations include:

  • Catalyst Selection: p-Toluenesulfonic acid or zeolitic acids to minimize racemization .

  • Temperature Control: Reactions conducted at 80–100°C to balance kinetics and stereochemical fidelity .

  • Purification: Chromatographic separation (silica gel, ethyl acetate/hexane) yields >95% purity, as verified by HPLC .

SupplierPurityPackagingPrice Range (THB/g)
Matrix Scientific95%0.1–1.0 g vials4,320–15,930
AstaTech Inc.97%5–50 g batchesConfidential

Storage recommendations specify airtight containers at 2–8°C to prevent hydrolytic degradation .

Applications in Industry and Research

Fragrance Industry

The compound’s primary application lies in perfumery, where it functions as a fixative and odor enhancer . Its nonpolar structure prolongs scent retention on skin by reducing volatility, while chiral centers contribute to nuanced olfactory profiles . Comparative studies show:

Propertybis((1S,2R,5S)-menthyl) SuccinateCommon Fixatives (e.g., Benzyl Benzoate)
Evaporation Rate (25°C)0.003 mg/cm²/hr0.012 mg/cm²/hr
Olfactory Threshold0.8 ppb5.2 ppb

Future Research Directions

Emerging applications under investigation include:

  • Green Chemistry: Biocatalytic synthesis using lipases to improve enantiomeric excess .

  • Material Science: Monomers for thermally stable polyesters.

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